Dichlorotrimethylantimony

Description

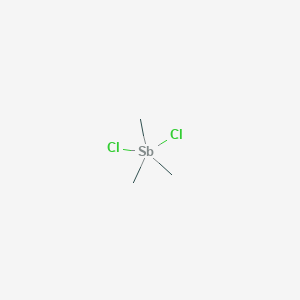

Dichlorotrimethylantimony (CAS No. 13059-67-1) is an organoantimony compound with the molecular formula C₃H₉Cl₂Sb and a molecular weight of 237.77 g/mol . It is structurally characterized by two chlorine atoms and three methyl groups bonded to a central antimony atom. This compound is also known as Trimethyldichloroantimony or NSC 140285 and is registered under EINECS No. 235-952-8 . Its InChI identifier is 1S/3CH3.2ClH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2, reflecting its trigonal bipyramidal geometry .

Properties

CAS No. |

13059-67-1 |

|---|---|

Molecular Formula |

C3H9Cl2Sb |

Molecular Weight |

237.77 g/mol |

IUPAC Name |

dichloro(trimethyl)-λ5-stibane |

InChI |

InChI=1S/3CH3.2ClH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 |

InChI Key |

IEOZXTYTNPKDKQ-UHFFFAOYSA-L |

SMILES |

C[Sb](C)(C)(Cl)Cl |

Canonical SMILES |

C[Sb](C)(C)(Cl)Cl |

Other CAS No. |

13059-67-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Organoantimony Compounds

Structural and Molecular Differences

Dichlorotrimethylantimony vs. Dichloridotriphenylantimony

- Molecular Formula :

- Substituents :

- Trimethyl groups in this compound vs. bulkier triphenyl groups in Dichloridotriphenylantimony.

- Molecular Weight :

- Crystallographic Data: Dichloridotriphenylantimony exhibits a well-defined crystal structure with an R factor of 0.072, indicating high precision in structural determination . No crystallographic data is provided for this compound, suggesting differences in characterization focus.

This compound vs. Chlorido(2-chloronicotinato)triphenylantimony(V)

- Coordination Environment :

- Synthesis Complexity :

Steric and Electronic Effects

- Trimethyl vs. Triphenyl substituents in Dichloridotriphenylantimony reduce solubility in polar solvents but enhance stability in organic matrices .

- Chloride Ligands :

Analytical Characterization

- X-ray Crystallography :

- Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for purity analysis, as noted in studies on dichloromethane (DCM) and other chlorinated compounds .

Data Tables

Table 1: Molecular and Structural Comparison

Research Findings and Gaps

- Structural Insights : Triphenyl derivatives are better characterized crystallographically, while methyl analogs require more study .

- Toxicity Data: Limited safety information for this compound highlights a need for further toxicological profiling .

- Synthetic Optimization : Comparative studies on alkylation/arylation methods could improve yields for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.